3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)tricyclo[2.2.1.02,6]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br/c9-3-7-4-1-5-6(2-4)8(5)7/h4-8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVPGKVTMIJZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromomethyl Tricyclo 2.2.1.02,6 Heptane and Analogous Structures
Synthesis of the Tricyclo[2.2.1.02,6]heptane Core
The tricyclo[2.2.1.02,6]heptane skeleton, also known as nortricyclane, is characterized by a unique fusion of a bicyclo[2.2.1]heptane (norbornane) system with a cyclopropane (B1198618) ring. This arrangement results in significant ring strain, which influences the synthetic approaches to its formation. Key methodologies include cycloaddition reactions that build the ring system in a concerted fashion and rearrangement pathways that leverage thermodynamic drivers to assemble the tricyclic framework.
Cycloaddition Reactions in Tricyclic Core Formation
Cycloaddition reactions are powerful tools for the construction of cyclic molecules, offering a high degree of control over stereochemistry. The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered rings and serves as a foundational strategy for accessing the norbornane (B1196662) system, a precursor to the nortricyclane core. wikipedia.orgsigmaaldrich.com
Specific strategies for forming the tricyclo[2.2.1.02,6]heptane core or its direct precursors include:
Intermolecular Diels-Alder Reactions: The reaction between a conjugated diene and a dienophile can be used to construct a norbornene derivative, which can be further elaborated. For instance, asymmetric Diels-Alder reactions can produce enantiomerically pure 5-norbornene-2-carboxylic acid, a versatile starting material. justia.com
Intramolecular Diels-Alder Reactions: When the diene and dienophile are part of the same molecule, an intramolecular reaction can lead to complex polycyclic systems. libretexts.org
Nitro-olefin Bicycloannulation: A one-step synthesis of tricyclo[2.2.1.02,6]heptan-3-ones can be achieved from the α′-enolates of cyclopentenones and nitro-olefins. researchgate.netcdnsciencepub.com This process involves a sequence of conjugate addition, intramolecular Michael addition, and elimination of the nitro group to form the cyclopropane ring. cdnsciencepub.com
Quadricyclane (B1213432) Cycloaddition: The strained molecule quadricyclane (tetracyclo[3.2.0.02,7.04,6]heptane) can undergo a [2σ + 2σ + 2π] cycloaddition with electron-deficient alkenes to form tricyclo[4.2.1.02,5]non-7-enes, which possess a related tricyclic motif. caltech.edu
| Reaction Type | Reactants | Product | Key Features |
|---|---|---|---|
| Diels-Alder Reaction | Conjugated Diene + Dienophile | Substituted Cyclohexene (e.g., Norbornene derivative) | [4+2] cycloaddition; high stereocontrol. wikipedia.orgsigmaaldrich.com |
| Nitro-olefin Bicycloannulation | Cyclopentenone enolate + Nitro-olefin | Tricyclo[2.2.1.02,6]heptan-3-one | One-step synthesis of a key precursor. researchgate.netcdnsciencepub.com |
| Quadricyclane Cycloaddition | Quadricyclane + Alkene | Tricyclo[4.2.1.02,5]non-7-ene | Utilizes a strained starting material. caltech.edu |
Rearrangement Pathways Leading to the Nortricyclane Framework
Carbocation-mediated rearrangements are a classic method for synthesizing complex polycyclic frameworks, particularly in terpene chemistry. thieme.de These reactions often proceed through a cascade of bond migrations to yield thermodynamically stable products.
Wagner-Meerwein Rearrangement: This reaction involves the 1,2-migration of a hydrogen, alkyl, or aryl group in a carbocation intermediate. wikipedia.orglscollege.ac.in In the context of bicyclic terpenes, Wagner-Meerwein rearrangements are fundamental for interconverting different skeletal types, such as the conversion of isoborneol (B83184) to camphene. lscollege.ac.in The formation of the nortricyclane skeleton can be achieved from appropriately substituted norbornyl systems, where the rearrangement is driven by factors such as the release of ring strain or the formation of a more stable carbocation. researchgate.net
Transannular π-Cyclization: Intramolecular cyclization can also lead to the nortricyclane core. For example, the treatment of 7-tert-butoxynorbornadiene with peroxycarboxylic acids results in a transannular π-cyclization, forming C₁- and C₃-symmetric 3,5,7-triacyloxynortricyclenes directly. nih.gov This reaction highlights how proximate functional groups can interact to form complex ring systems.
Regio- and Stereoselective Introduction of the Bromomethyl Moiety
The direct, single-step introduction of a bromomethyl group onto the pre-formed tricyclo[2.2.1.02,6]heptane core is synthetically challenging. Therefore, indirect methods are employed, which typically involve the synthesis of a precursor molecule, such as 3-methyltricyclo[2.2.1.02,6]heptane or 3-(hydroxymethyl)tricyclo[2.2.1.02,6]heptane, followed by conversion of the methyl or hydroxymethyl group into the desired bromomethyl moiety.
Radical Bromination Approaches
Radical bromination provides a route to functionalize unactivated C-H bonds. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS), is the premier method for the selective bromination of positions allylic or benzylic to a π-system. wikipedia.org This principle can be extended to the bromination of an activated methyl group on the nortricyclane core.
The synthesis would begin with 3-methyltricyclo[2.2.1.02,6]heptane. The reaction with NBS in the presence of a radical initiator (e.g., AIBN) or UV light generates a low concentration of bromine radicals (Br•). libretexts.orgmasterorganicchemistry.com The reaction proceeds via a radical chain mechanism:
Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS generates the initial radical species. chemistrysteps.com
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group, which is the most reactive site, to form a resonance-stabilized tricyclo[2.2.1.02,6]heptan-3-ylmethyl radical and HBr.
The HBr reacts with NBS to produce a molecule of Br₂. libretexts.org
The tricyclic radical abstracts a bromine atom from Br₂ to yield the final product, 3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane, and a new bromine radical, which continues the chain. chemistrysteps.com
The low concentration of Br₂ maintained by NBS is crucial to suppress competing ionic side reactions, such as electrophilic addition. masterorganicchemistry.com
| Step | Description | Key Reagents |
|---|---|---|
| 1. Initiation | Generation of initial bromine radical. | NBS, AIBN or UV light |
| 2. Propagation (a) | Abstraction of a hydrogen atom from the methyl group. | Bromine radical (Br•) |
| 3. Propagation (b) | Formation of molecular bromine. | HBr, NBS |
| 4. Propagation (c) | Formation of the final product and regeneration of Br•. | Tricyclic radical, Br₂ |
Nucleophilic Substitution Routes for Bromomethyl Group Installation
An alternative and highly reliable strategy involves the conversion of an alcohol to an alkyl bromide. This route begins with the precursor 3-(hydroxymethyl)tricyclo[2.2.1.02,6]heptane, which can be prepared by the reduction of the corresponding carboxylic acid or aldehyde. datapdf.com
The Appel reaction is a mild and effective method for this transformation. organic-chemistry.org It utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄).
The mechanism proceeds as follows:
Activation of PPh₃ by CBr₄ to form a phosphonium (B103445) salt.
The alcohol oxygen attacks the electrophilic phosphorus atom, displacing a bromide ion and forming an oxyphosphonium intermediate.
The bromide ion then acts as a nucleophile, attacking the carbon of the hydroxymethyl group in an Sₙ2 reaction. This displaces triphenylphosphine oxide (Ph₃P=O) as a stable byproduct and forms the desired this compound. organic-chemistry.org
This reaction is known for its high yields and mild conditions, proceeding with inversion of configuration at the carbon center being functionalized. organic-chemistry.org
Grignard Reagent Mediated Functionalizations Leading to Bromomethylated Derivatives
Grignard reagents offer a powerful method for forming carbon-carbon bonds. This approach allows for the construction of the required -CH₂- group, which can then be functionalized. The synthesis is a multi-step sequence:
Grignard Reagent Formation: A 3-halotricyclo[2.2.1.02,6]heptane (e.g., 3-bromotricyclo[2.2.1.02,6]heptane) is reacted with magnesium metal to form the corresponding Grignard reagent, tricyclo[2.2.1.02,6]heptan-3-ylmagnesium bromide.
Reaction with Formaldehyde (B43269): The highly nucleophilic Grignard reagent is then reacted with formaldehyde (H₂C=O). The carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. youtube.com
Protonation: An acidic workup protonates the resulting alkoxide ion to yield the primary alcohol, 3-(hydroxymethyl)tricyclo[2.2.1.02,6]heptane. youtube.com
Conversion to Bromide: The alcohol is then converted to the target this compound using one of the methods described previously, such as the Appel reaction (Section 2.2.2).
Halogenation of Alkenyl-Substituted Tricyclic Precursors
A viable synthetic route to this compound involves the halogenation of an alkenyl-substituted precursor, specifically 3-methylidenetricyclo[2.2.1.02,6]heptane. This transformation can be achieved through a free-radical addition of hydrogen bromide (HBr) across the double bond.
The reaction proceeds via an anti-Markovnikov addition mechanism, which is characteristic of free-radical additions to alkenes. The regioselectivity of this reaction is dictated by the stability of the radical intermediate. In the presence of a radical initiator, such as peroxides (ROOR), the bromine radical (Br•) adds to the less substituted carbon of the double bond. This addition generates a more stable tertiary radical on the tricyclic framework. Subsequent abstraction of a hydrogen atom from HBr by this radical intermediate yields the final product, this compound, and regenerates a bromine radical, thus propagating the chain reaction.
Table 1: Proposed Synthesis via Halogenation of Alkenyl Precursor
| Step | Reactant | Reagents | Product | Reaction Type |
| 1 | Tricyclo[2.2.1.02,6]heptan-3-one | Ph3P=CH2 (Wittig reagent) | 3-Methylidenetricyclo[2.2.1.02,6]heptane | Wittig Olefination |
| 2 | 3-Methylidenetricyclo[2.2.1.02,6]heptane | HBr, ROOR (peroxide) | This compound | Free-Radical Addition (Anti-Markovnikov) |
Derivatization from Oxygenated Tricyclo[2.2.1.02,6]heptane Precursors
Another effective strategy for the synthesis of this compound and its analogs involves the derivatization of oxygenated precursors, such as ketones and alcohols.
Transformation of Ketones to Halomethyl Compounds
The direct conversion of the ketone, tricyclo[2.2.1.02,6]heptan-3-one, to the corresponding halomethyl compound is a multi-step process. A common approach involves the initial reduction of the ketone to the corresponding alcohol, followed by subsequent halogenation.
Reduction and Subsequent Halogenation Strategies
A more direct and widely applicable method starts with the reduction of tricyclo[2.2.1.02,6]heptan-3-one to form (tricyclo[2.2.1.02,6]heptan-3-yl)methanol. This reduction can be accomplished using standard reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4).
The resulting primary alcohol, (tricyclo[2.2.1.02,6]heptan-3-yl)methanol, can then be converted to the desired this compound through various halogenation methods. One effective method is the Appel reaction, which utilizes a combination of triphenylphosphine (PPh3) and carbon tetrabromide (CBr4). This reaction proceeds under mild conditions and generally provides good yields of the corresponding alkyl bromide with inversion of configuration if the alcohol is chiral.
Alternatively, phosphorus tribromide (PBr3) can be employed for the bromination of the primary alcohol. This is a classic method for converting primary and secondary alcohols to alkyl bromides.
Table 2: Synthesis from Oxygenated Precursors
| Precursor | Reagents for Reduction (Step 1) | Intermediate | Reagents for Halogenation (Step 2) | Final Product |
| Tricyclo[2.2.1.02,6]heptan-3-one | LiAlH4 or NaBH4 | (Tricyclo[2.2.1.02,6]heptan-3-yl)methanol | 1. PPh3, CBr4 (Appel Reaction) 2. PBr3 | This compound |
These synthetic strategies provide reliable pathways to this compound, a valuable building block in organic synthesis due to its unique and rigid tricyclic structure. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis.
Reaction Mechanisms and Transformational Chemistry of 3 Bromomethyl Tricyclo 2.2.1.02,6 Heptane Derivatives
Nucleophilic Substitution Reactions in Bridged Systems
Nucleophilic substitution reactions at the bromomethyl group of 3-(bromomethyl)tricyclo[2.2.1.0²,⁶]heptane are governed by the steric and electronic properties of its bridged framework. The compact structure can sterically hinder the backside attack required for a typical Sₙ2 mechanism, potentially slowing down the reaction rate compared to acyclic analogues. However, the unique electronic nature of the cyclopropyl (B3062369) ring can influence the reaction pathway.
The choice of solvent plays a critical role in nucleophilic substitution reactions, dictating the reaction rate and the distribution of products by stabilizing or destabilizing reactants, transition states, and intermediates. rsc.org In the context of bridged systems like 3-(bromomethyl)tricyclo[2.2.1.0²,⁶]heptane, solvent polarity is a key determinant of the reaction mechanism.
Polar Protic Solvents (e.g., water, ethanol, acetic acid): These solvents are effective at solvating both cations and anions. They can facilitate the ionization of the C-Br bond, promoting mechanisms with carbocationic character (Sₙ1-like). This can lead to the formation of rearranged products due to the inherent instability of the initial carbocation.
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents are excellent at solvating cations but less so for anions. This property can enhance the nucleophilicity of the attacking species, favoring an Sₙ2 pathway. For a sterically accessible substrate, this would lead to a direct substitution product with inversion of configuration.
Nonpolar Solvents (e.g., hexane, benzene): In these solvents, the solubility of ionic nucleophiles is low, and the reaction rates for substitutions are generally slow. Sₙ2 reactions are more common than Sₙ1 pathways, as the formation of charged intermediates is energetically unfavorable.
The table below illustrates the hypothetical influence of solvent choice on the substitution reaction of 3-(bromomethyl)tricyclo[2.2.1.0²,⁶]heptane with a generic nucleophile (Nu⁻).
| Solvent Type | Predominant Mechanism | Expected Major Product | Relative Rate |
| Polar Protic | Sₙ1 / Solvolysis | Mixture of direct substitution and rearranged products | Moderate to Fast |
| Polar Aprotic | Sₙ2 | Direct substitution product | Fast |
| Nonpolar | Sₙ2 | Direct substitution product | Slow |
In reactions with nucleophiles that are also strong bases (e.g., alkoxides), elimination reactions can compete with substitution. For 3-(bromomethyl)tricyclo[2.2.1.0²,⁶]heptane, an E2 elimination pathway would require the abstraction of a proton adjacent to the bromomethyl group. However, the rigid tricyclic structure imposes significant geometric constraints. A successful E2 reaction requires an anti-periplanar arrangement of the proton and the leaving group, which may be difficult to achieve in this strained system. Consequently, elimination pathways are often less favored compared to substitution unless strong, sterically hindered bases are employed.
Rearrangements Involving Bridged Bicyclic and Tricyclic Carbocations
The formation of a carbocation by the departure of the bromide ion from 3-(bromomethyl)tricyclo[2.2.1.0²,⁶]heptane opens up a cascade of potential rearrangements. The tricyclo[2.2.1.0²,⁶]heptyl system is closely related to the norbornyl system, which is a classic example for studying carbocation behavior, particularly the phenomenon of non-classical ions. wpmucdn.comlibretexts.org
When 3-(bromomethyl)tricyclo[2.2.1.0²,⁶]heptane ionizes, it forms a primary carbocation, which is highly unstable. This initial cation is poised to undergo rapid rearrangement to a more stable secondary or tertiary carbocation. The participation of neighboring C-C sigma bonds to stabilize the positive charge leads to the formation of non-classical carbocations. nih.govresearchgate.net In this specific system, the cyclopropyl ring's sigma bonds (Walsh orbitals) can participate in stabilizing the adjacent carbocationic center. This participation results in a delocalized positive charge over multiple carbon atoms, an entity often referred to as a nortricyclonium ion or a related non-classical species. libretexts.orgdocumentsdelivered.com Such intermediates are characterized by three-center, two-electron bonds. wpmucdn.com The formation of these symmetrical bridged ions often leads to racemization in the final products. libretexts.org
The formation of carbocationic intermediates from 3-(bromomethyl)tricyclo[2.2.1.0²,⁶]heptane derivatives invariably leads to complex skeletal reorganizations. These rearrangements, such as Wagner-Meerwein shifts, are driven by the release of ring strain and the formation of more stable carbocations. hp.gov.in The initial nortricyclylmethyl cation can rearrange to a variety of other structures. For instance, cleavage of one of the cyclopropane (B1198618) bonds could lead to a norbornenyl-type cation, which itself is subject to further rearrangements. These processes result in a mixture of isomeric products where the nucleophile may have added to a different position on the carbon skeleton than the original leaving group. The exact product distribution is highly dependent on reaction conditions such as temperature and the nature of the solvent.
Radical Reactions and Their Stereochemical Outcomes
Free radical reactions of 3-(bromomethyl)tricyclo[2.2.1.0²,⁶]heptane can be initiated by radical initiators (e.g., AIBN) or photochemically. A common reaction is the reductive debromination using a reagent like tributyltin hydride. This reaction proceeds via a nortricyclylmethyl radical intermediate.
The stereochemical outcome of radical reactions is largely dictated by the geometry of the radical intermediate. Carbon-centered radicals are typically sp² hybridized and have a planar or rapidly inverting pyramidal geometry. youtube.com When a radical is formed at the methyl group of 3-(bromomethyl)tricyclo[2.2.1.0²,⁶]heptane, the resulting radical intermediate is generally planar. youtube.com Subsequent reaction, such as hydrogen atom abstraction from a donor molecule, can occur from either face of the planar radical. If the initial compound were chiral, this would lead to a racemic or near-racemic mixture of products, as there is little to no stereochemical control. youtube.com
However, the rigid bridged framework can sometimes influence the stereochemistry. The approach of reactants to the radical center might be sterically biased, leading to a slight preference for one stereoisomer over the other. Studies on radical cyclizations in other bridged systems show that the stereochemical outcome can be controlled by the conformation of the ring system. acs.orgacs.org In the case of the nortricyclylmethyl radical, the bulky tricyclic frame could potentially direct an incoming reactant to the less hindered face, resulting in some degree of stereoselectivity, although racemization is generally expected. Free radical addition of iodine to related bicyclic dienes is known to produce nortricyclene (B1619838) derivatives, indicating the accessibility of radical pathways for this framework. researchgate.net
Organometallic Reactions: Lithium-Halogen Exchange and Cross-Couplings
The transformation of the carbon-bromine bond in 3-(bromomethyl)tricyclo[2.2.1.02,6]heptane into a carbon-metal bond opens up a wide array of synthetic possibilities. The resulting organometallic reagents are potent nucleophiles that can participate in various reactions to form new carbon-carbon bonds, allowing for the elaboration of the tricyclic framework.
The generation of organolithium reagents from organic halides is a fundamental transformation in organometallic chemistry. While specific studies detailing the lithium-halogen exchange for this compound are not extensively documented in readily available literature, the general principles of this reaction can be applied.
The reaction would theoretically involve the treatment of this compound with a strong reducing agent, typically an alkyllithium reagent such as n-butyllithium or tert-butyllithium, in an inert ethereal solvent like diethyl ether or tetrahydrofuran (B95107) at low temperatures to prevent side reactions. The anticipated product is 3-(lithiomethyl)tricyclo[2.2.1.02,6]heptane.
Table 1: Postulated Reaction for the Formation of 3-(Lithiomethyl)tricyclo[2.2.1.02,6]heptane
| Reactant | Reagent | Solvent | Product |
| This compound | n-Butyllithium | Diethyl Ether | 3-(Lithiomethyl)tricyclo[2.2.1.02,6]heptane |
The reactivity of the resulting 3-(lithiomethyl)tricyclo[2.2.1.02,6]heptane would be characteristic of a primary alkyllithium reagent. It is expected to be a highly reactive nucleophile and a strong base. The stability of such a reagent would be a critical factor, as primary alkyllithium reagents can be prone to decomposition or rearrangement, although the rigid tricyclic framework might impart some degree of stability.
Once formed, the 3-(lithiomethyl)tricyclo[2.2.1.02,6]heptane can be utilized in a variety of carbon-carbon bond-forming reactions. A common application for such organolithium reagents is in cross-coupling reactions, often after transmetalation to a less reactive organometallic species, such as an organocuprate.
For instance, the reaction of 3-(lithiomethyl)tricyclo[2.2.1.02,6]heptane with a copper(I) salt, like copper(I) iodide, would generate a lithium di(tricyclo[2.2.1.02,6]heptylmethyl)cuprate. These Gilman reagents are known to be excellent nucleophiles for reactions with a range of electrophiles, including alkyl halides, acyl chlorides, and α,β-unsaturated ketones.
While specific examples of cross-coupling reactions involving organometallic derivatives of this compound are not well-documented, the general utility of such reagents can be inferred from the broader field of organometallic chemistry. For example, a hypothetical coupling reaction with an aryl iodide in the presence of a palladium catalyst (a Suzuki-type coupling is not directly applicable here, but related cross-coupling mechanisms could be envisioned) would lead to the formation of a 3-(arylmethyl)tricyclo[2.2.1.02,6]heptane derivative.
Table 2: Illustrative Examples of Potential Carbon-Carbon Bond Forming Reactions
| Tricyclic Reagent | Electrophile | Product | Reaction Type |
| 3-(Lithiomethyl)tricyclo[2.2.1.02,6]heptane | Benzaldehyde | 1-Phenyl-2-(tricyclo[2.2.1.02,6]hept-3-yl)ethanol | Nucleophilic Addition |
| Lithium di(tricyclo[2.2.1.02,6]heptylmethyl)cuprate | Acetyl Chloride | 1-(Tricyclo[2.2.1.02,6]hept-3-yl)propan-2-one | Acylation |
| Lithium di(tricyclo[2.2.1.02,6]heptylmethyl)cuprate | Methyl Vinyl Ketone | 5-(Tricyclo[2.2.1.02,6]hept-3-yl)pentan-2-one | Conjugate Addition |
Further research is required to fully explore and document the specific reaction conditions, yields, and scope of these organometallic reactions for this compound. The development of reliable protocols for the generation and subsequent reaction of its organometallic derivatives would provide valuable tools for the synthesis of complex molecules containing the unique tricyclo[2.2.1.02,6]heptane scaffold.
Applications in Advanced Organic Synthesis and Materials Science
A Versatile Synthetic Building Block
The inherent strain and defined stereochemistry of the tricyclo[2.2.1.02,6]heptane core, combined with the synthetic versatility of the bromomethyl group, make this compound an attractive starting point for the synthesis of intricate and biologically significant molecules.
Precursor for Complex Polycyclic Natural Products
The tricyclo[2.2.1.02,6]heptane framework is a key structural motif in a number of natural products, particularly in the class of sesquiterpenoids. The synthesis of these complex molecules often relies on the strategic introduction of this rigid scaffold. For instance, derivatives of 3-(bromomethyl)tricyclo[2.2.1.02,6]heptane have been utilized in the synthesis of fragrant natural products like α-santalol, a major constituent of sandalwood oil. thieme-connect.denih.govresearchgate.netthegoodscentscompany.comgoogle.com The synthetic approach involves the coupling of a suitable organometallic reagent with the bromomethyl derivative of the tricyclic core to construct the characteristic side chain of the natural product. This strategy highlights the utility of 3-(halomethyl)tricyclo[2.2.1.02,6]heptane derivatives as key intermediates in the total synthesis of valuable natural products.
Scaffold for Pharmacologically Active Compounds
The unique three-dimensional shape of the tricyclo[2.2.1.02,6]heptane skeleton allows for the precise spatial arrangement of functional groups, a critical aspect in the design of pharmacologically active compounds that interact with specific biological targets. An important example is the development of WAY-855, a conformationally restricted analog of the neurotransmitter glutamic acid. nih.govnih.gov WAY-855 has been identified as a potent and selective inhibitor of the glutamate (B1630785) transporter EAAT2, a protein implicated in various neurological disorders. nih.govnih.gov The synthesis of WAY-855 and its analogs can be envisioned to start from a functionalized tricyclo[2.2.1.02,6]heptane core, where the bromomethyl group of the parent compound serves as a handle for introducing the necessary amino and carboxylic acid functionalities. The rigid tricyclic scaffold locks the molecule in a specific conformation, which is believed to be crucial for its selective binding to the EAAT2 transporter. nih.gov
Chiral Induction and Asymmetric Synthesis Leveraging Tricyclic Scaffolds
The inherent chirality and rigidity of the tricyclo[2.2.1.02,6]heptane framework make it an excellent scaffold for applications in asymmetric synthesis, where the control of stereochemistry is paramount.
Design of Chiral Catalysts and Auxiliaries Based on Tricyclo[2.2.1.02,6]heptane
Chiral ligands derived from the tricyclo[2.2.1.02,6]heptane skeleton have shown promise in asymmetric catalysis. The well-defined and rigid structure of the tricyclic core can effectively transfer chiral information to a metal center, leading to high enantioselectivity in catalytic reactions. For example, P-chiral phosphine (B1218219) ligands, a class of highly effective ligands in asymmetric hydrogenation and other transformations, can be synthesized from chiral precursors. researchgate.netnih.govresearchgate.nettcichemicals.com The synthesis of such ligands can involve the reaction of a chiral phosphine-borane complex with an electrophile like this compound. The resulting ligand, bearing the bulky and rigid tricyclic group, can create a highly stereoselective environment around the metal catalyst. The development of such ligands is a testament to the utility of the tricyclo[2.2.1.02,6]heptane scaffold in creating effective tools for asymmetric synthesis.
Stereoselective Construction of Chirally Pure Tricyclic Architectures
The stereochemistry of the tricyclo[2.2.1.02,6]heptane core can be leveraged to direct the stereochemical outcome of reactions on substituents attached to the ring system. This substrate-controlled stereoselectivity is a powerful strategy for the synthesis of chirally pure molecules. For instance, the stereoselective alkylation of enolates derived from ketones or esters bearing a tricyclo[2.2.1.02,6]heptane-based chiral auxiliary can proceed with high diastereoselectivity. The bulky and conformationally rigid tricyclic group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. This approach allows for the construction of new stereocenters with a high degree of control, which is essential in the synthesis of complex, biologically active molecules.
Development of Specialized Functional Materials
The incorporation of the rigid and thermally stable tricyclo[2.2.1.02,6]heptane unit into polymers can impart unique and desirable properties to the resulting materials. The bromomethyl functionality of the parent compound provides a convenient route for its integration into polymeric structures, either as a monomer or as a post-polymerization modification agent.
The introduction of the bulky, three-dimensional tricyclic scaffold can significantly increase the glass transition temperature (Tg) and enhance the thermal stability of polymers. This is due to the restricted chain mobility imposed by the rigid nortricyclene (B1619838) units. Furthermore, the compact and well-defined structure of the tricyclic moiety can influence the packing of polymer chains, leading to materials with altered mechanical and optical properties.
One strategy to incorporate this functional unit is through the polymerization of monomers derived from this compound. For example, the bromomethyl group can be converted into other polymerizable functionalities, such as an acrylate (B77674) or a vinyl ether. Alternatively, in a post-polymerization modification approach, a pre-formed polymer with reactive side chains (e.g., hydroxyl or amino groups) can be reacted with this compound to append the tricyclic scaffold onto the polymer backbone. beilstein-journals.orgmdpi.commdpi.comdntb.gov.ua This method allows for the precise control over the degree of functionalization and the tailoring of the material's properties for specific applications, such as in high-performance coatings, advanced composites, and optical materials.
Incorporation into Polymer Architectures
The integration of cyclic structures into polymer backbones is a well-established strategy for modifying the physical and chemical properties of materials. The tricyclo[2.2.1.02,6]heptane core, in particular, can impart desirable characteristics such as increased thermal stability, enhanced rigidity, and altered solubility. While direct polymerization of this compound has not been extensively documented in scientific literature, the presence of the reactive bromomethyl group opens up several potential avenues for its inclusion in polymeric structures.
One plausible approach is through post-polymerization modification . In this strategy, a pre-formed polymer containing suitable reactive sites, such as hydroxyl or amine groups, can be functionalized by reacting it with this compound. The nucleophilic substitution of the bromide by the polymer's reactive groups would lead to the covalent attachment of the tricyclic moiety as a pendant group. This method allows for precise control over the degree of functionalization and the properties of the final material.
Another potential route is the use of this compound as an initiator for certain types of polymerization. For instance, in atom transfer radical polymerization (ATRP), alkyl halides are commonly used as initiators. The carbon-bromine bond in this compound could potentially be activated by a transition metal catalyst to generate a radical species, which would then initiate the polymerization of a suitable monomer. This would result in polymer chains with a tricyclo[2.2.1.02,6]heptane unit at one end.
Furthermore, the bromomethyl group can be converted into other polymerizable functionalities. For example, it could be transformed into a vinyl group or an acrylate/methacrylate group through appropriate chemical reactions. The resulting monomer could then be copolymerized with other monomers to introduce the rigid tricyclic scaffold into the polymer backbone.
The table below summarizes the potential roles of this compound in polymer synthesis.
| Role in Polymer Synthesis | Description | Potential Polymer Architecture |
| Functionalizing Agent | Reacts with a pre-formed polymer to introduce the tricyclic moiety. | Polymer with pendant tricyclo[2.2.1.02,6]heptane groups. |
| Initiator | Initiates polymerization of monomers in controlled radical polymerizations like ATRP. | Polymer chains with a terminal tricyclo[2.2.1.02,6]heptane group. |
| Monomer Precursor | The bromomethyl group is converted into a polymerizable group (e.g., vinyl, acrylate). | Copolymers containing the tricyclo[2.2.1.02,6]heptane unit in the backbone. |
Applications in Molecular Recognition and Self-Assembly
The well-defined and rigid geometry of the tricyclo[2.2.1.02,6]heptane scaffold makes it an attractive building block for the design of molecules capable of molecular recognition and self-assembly. The spatial arrangement of substituents on this framework is fixed, which is a crucial feature for creating specific binding pockets or directing intermolecular interactions.
The C3-symmetry of the tricyclo[2.2.1.02,6]heptane core is particularly noteworthy. Molecules possessing C3-symmetry have been shown to be effective in various applications, including the formation of liquid crystals and in chiral recognition. For instance, derivatives of tricyclo[2.2.1.02,6]heptane, such as the C3-symmetric triol, have been investigated as core units for dopants in liquid crystals, highlighting the potential of this scaffold in the field of self-assembling materials.
In the context of this compound, the bromomethyl group serves as a versatile chemical handle. It allows for the attachment of a wide array of functional groups that can participate in molecular recognition events. These can include:
Hydrogen bond donors and acceptors: For recognition of complementary molecules through hydrogen bonding.
Charged groups: For electrostatic interactions with ionic species.
Aromatic rings: For π-π stacking interactions.
Chiral auxiliaries: For enantioselective recognition.
By strategically modifying the bromomethyl position, it is possible to create bespoke molecular receptors. For example, attaching a crown ether moiety could lead to a receptor for specific metal ions. Similarly, the introduction of a peptide sequence could result in a synthetic receptor for a biological molecule.
The table below outlines the potential of the tricyclo[2.2.1.02,6]heptane scaffold in designing functional molecules.
| Application Area | Role of Tricyclo[2.2.1.02,6]heptane Scaffold | Role of 3-(Bromomethyl) Group |
| Molecular Recognition | Provides a rigid and pre-organized framework for positioning binding groups. | Serves as a reactive site to attach specific recognition motifs. |
| Self-Assembly | Acts as a rigid building block to direct the formation of ordered supramolecular structures. | Allows for the introduction of functional groups that drive the self-assembly process. |
| Liquid Crystals | The C3-symmetric core can be a central unit for designing discotic liquid crystals. | Enables the attachment of mesogenic groups. |
Future Directions and Emerging Research Opportunities
Development of Sustainable and Green Synthetic Routes for Halomethylated Tricyclic Systems
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For halomethylated tricyclic systems like 3-(bromomethyl)tricyclo[2.2.1.02,6]heptane, future research will prioritize the adoption of green chemistry principles to minimize environmental impact and enhance efficiency.
Key strategies in this area include the use of alternative solvents, biocatalysis, and energy-efficient techniques such as microwave-assisted synthesis. The replacement of traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a primary focus. Biocatalysis, employing enzymes to perform chemical transformations under mild conditions, offers high specificity and reduces the generation of hazardous byproducts. For instance, the use of halogenases for the site-selective halogenation of organic molecules is a promising avenue. Flavin-dependent halogenases (FDHs), which can halogenate electron-rich aromatic compounds, could potentially be engineered to act on non-native substrates like tricyclic hydrocarbons.
Microwave-assisted synthesis is another powerful tool for accelerating reaction rates and improving energy efficiency in the synthesis of halogenated compounds. This technique can significantly reduce reaction times compared to conventional heating methods, leading to more sustainable processes. The application of these green methodologies to the synthesis of functionalized nortricyclene (B1619838) derivatives will be a significant step towards more sustainable chemical manufacturing.
Exploration of Novel Catalytic Transformations Involving Bromomethyl-Tricyclo[2.2.1.02,6]heptane
The reactive nature of the bromomethyl group attached to the rigid tricyclic scaffold of this compound opens up a wide array of possibilities for novel catalytic transformations. Future research will likely focus on leveraging this reactivity for the synthesis of complex molecules.
One area of significant potential is in cross-coupling reactions. The development of efficient catalytic systems, for instance using palladium or nickel catalysts, could enable the coupling of the tricyclic moiety with a diverse range of organic fragments. This would provide a powerful tool for the construction of novel molecular architectures with potential applications in medicinal chemistry and materials science.
Furthermore, the strained tricyclo[2.2.1.02,6]heptane core can influence the reactivity of the adjacent bromomethyl group in unique ways. Investigating catalytic C-H activation and functionalization of the tricyclic skeleton itself, in the presence of the bromomethyl handle, could lead to the development of new synthetic strategies. The use of hypervalent iodine reagents as mediators or catalysts in C-H functionalization and cyclization reactions is an emerging and powerful strategy in organic synthesis that could be applied to this system.
Advanced Materials Design Incorporating the Tricyclic Motif
The rigid and three-dimensional structure of the tricyclo[2.2.1.02,6]heptane skeleton makes it an attractive building block for the design of advanced materials with unique properties. The incorporation of this motif into polymers and other materials is a promising area for future research.
Polymers derived from functionalized nortricyclene monomers can exhibit high glass transition temperatures and etch resistance, making them suitable for applications in photolithography and microelectronics. The bromomethyl group in this compound can serve as a versatile handle for polymerization or for post-polymerization modification, allowing for the fine-tuning of material properties. For example, it could be used to initiate polymerization or to attach other functional groups to a polymer backbone.
The rigid nature of the tricyclic unit can impart desirable thermal and mechanical properties to polymers and resins. Bridged or caged polycyclic hydrocarbons are recognized for their ability to project substituents into precise regions of 3D space, which is an attractive feature for creating materials with specific functionalities and for applications in supramolecular chemistry.
Bio-inspired Synthesis and Mimicry Using Bridged Polycyclic Scaffolds
Nature often utilizes complex, bridged polycyclic structures in biologically active molecules. The tricyclo[2.2.1.02,6]heptane framework can serve as a valuable scaffold for the bio-inspired synthesis of natural product mimics, which can be crucial for drug discovery and understanding biological processes.
The rigid conformation of this tricyclic system can be used to mimic the secondary structures of proteins or to serve as a constrained scaffold for presenting pharmacophoric groups in a well-defined spatial orientation. This approach can lead to the development of new therapeutic agents with improved potency and selectivity.
Bio-inspired reactions that mimic the biosynthetic pathways of natural products are a powerful strategy for the efficient synthesis of complex molecules. nih.gov The tricyclo[2.2.1.02,6]heptane skeleton can be a starting point for synthetic cascades that build up more complex polycyclic systems found in nature. For example, sesquiterpenoids containing the tricyclane ring (tricyclo[2.2.1.02,6]heptane) have shown antitumor, antifungal, and bactericidal activities. mdpi.com The synthesis of functionalized bridged polycycles via C-H bond insertion reactions is another promising strategy for constructing these intricate architectures. beilstein-journals.org
Future research in this area will likely involve the creative use of this compound as a versatile starting material to access novel, biologically relevant chemical space.
Q & A
Q. What are the most reliable synthetic routes for 3-(bromomethyl)tricyclo[2.2.1.0²,⁶]heptane?
The compound’s synthesis typically involves functionalization of the tricyclic scaffold. A common approach is the bromination of tricyclo[2.2.1.0²,⁶]heptane derivatives. For example:
- Norbornanone precursor : Start with tricyclo[2.2.1.0²,⁶]heptan-3-one (norbornanone, CAS 695-05-6). Reduce the ketone to the alcohol using NaBH₄ or LiAlH₄, then perform bromination with PBr₃ or HBr in a polar solvent (e.g., THF) .
- Direct bromomethylation : Use CH₂Br₂ under Friedel-Crafts-like conditions with Lewis acids (e.g., AlCl₃) to introduce the bromomethyl group, though steric hindrance may require elevated temperatures .
Q. How does the rigid tricyclic framework influence substitution reactions at the bromomethyl position?
The cage-like structure imposes significant steric constraints:
- SN2 reactions : The bridgehead bromine’s geometry hinders backside attack, favoring elimination (e.g., forming alkenes) over substitution unless bulky nucleophiles (e.g., Grignard reagents) or phase-transfer catalysts are used .
- Radical pathways : Bromine abstraction via AIBN or light-induced radical initiators can bypass steric limitations, enabling functionalization with alkenes or thiols .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : The rigid structure produces distinct splitting patterns. The bridgehead protons (C2, C6) show upfield shifts (δ ~1.5–2.0 ppm), while the bromomethyl group’s protons appear as a singlet or multiplet (δ ~3.5–4.0 ppm) .
- Mass spectrometry : Look for molecular ion peaks at m/z 199 (C₈H₁₀Br⁺) and fragment ions corresponding to loss of Br (C₈H₁₀⁺, m/z 106) .
- X-ray crystallography : Resolves steric crowding and confirms bromine positioning (e.g., bond angles ~109.5°) .
Advanced Research Questions
Q. How can regioselective functionalization of the bromomethyl group be achieved in complex tricyclic systems?
- Protecting group strategies : Temporarily protect reactive sites (e.g., silylation of alcohols) to direct bromine reactivity .
- Transition metal catalysis : Use Pd(0) or Ni(II) catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the bromine as a leaving group .
- DFT-guided design : Computational modeling (e.g., B3LYP/6-31+G*) predicts transition states and identifies low-energy pathways for substitution .
Q. What contradictions exist in reported reaction outcomes, and how can they be resolved?
- Contradiction : Conflicting yields in bromination reactions (40–85% reported).
- Resolution : Impurities in starting materials (e.g., residual ketone in norbornanone derivatives) or solvent polarity (THF vs. DCM) affect reactivity. Purity checks via GC-MS and standardized solvent systems are critical .
Q. How does the compound’s stereoelectronic profile influence its use in asymmetric synthesis?
- Chiral derivatization : The tricyclic core’s fixed geometry enables enantioselective reactions. For example, chiral auxiliaries (e.g., Evans’ oxazolidinones) can induce asymmetry during nucleophilic substitutions .
- C3-symmetric analogs : Derivatives like tricyclo[2.2.1.0²,⁶]heptane-3,5,7-triol (CAS 147319-51-5) demonstrate how symmetry enhances catalytic activity in stereoselective transformations .
Q. What computational tools are effective for studying reaction mechanisms involving this compound?
- DFT calculations : Use Gaussian or ORCA to model transition states (e.g., bromine leaving group stability) .
- Molecular dynamics : Simulate solvent effects on substitution pathways (e.g., THF’s coordination vs. DCM’s inertness) .
Methodological Recommendations
- Stereochemical analysis : Combine NOESY NMR and X-ray crystallography to confirm spatial arrangements .
- Reaction optimization : Screen Lewis acids (e.g., BF₃·OEt₂ vs. AlCl₃) to balance reactivity and selectivity .
- Contamination mitigation : Use prep-HPLC or recrystallization (hexane/EtOAc) to isolate pure product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
